Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate
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Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry . Unfortunately, the specific molecular structure analysis for “Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate” is not available in the current literature.Scientific Research Applications
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Synthesis of Transition Metal Complexes
- Field : Chemistry
- Application : This compound is used in the synthesis of transition metal complexes derived from Schiff base ligands .
- Method : The compound is obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The synthesized metal (II) complexes are evaluated for their in vitro antioxidant activity .
- Results : The synthesized metal (II) complexes are highly potent and also show good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . Cu (II) complexes were most potent having IC 50 value from 2.98 to 3.89 µM range .
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Synthesis of Neurotrophic (-)-Talaumidin
- Field : Organic Chemistry
- Application : 4-Benzyloxy-3-methoxybenzaldehyde is used in the first enantioselective total synthesis of a neurotrophic (-)-talaumidin .
- Method : 4-Benzyloxy-3-methoxybenzaldehyde reacts with benzohydrazide to yield (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .
- Results : The product of this reaction is used in the synthesis of (-)-talaumidin .
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Antioxidant, Antimicrobial, and Anti-inflammatory Studies
- Field : Medicinal Chemistry
- Application : Transition metal (II) complexes derived from heterocyclic Schiff base ligands have been studied for their antioxidant, antimicrobial, and anti-inflammatory properties .
- Method : The compounds were synthesized by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives . They were then evaluated for their in vitro antioxidant activity by DPPH and ABTS assays, and their antimicrobial and anti-inflammatory activities were evaluated by serial dilution and egg albumin assays, respectively .
- Results : The ligand HL4 (4) and Cu (II) complexes showed significant antioxidant activity, while the ligand HL2 (2) and Zn (II) complexes showed excellent antimicrobial and anti-inflammatory activities .
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Synthesis of Transition Metal Complexes
- Field : Organic Chemistry
- Application : Sixteen Co (II), Ni (II), Cu (II), and Zn (II) complexes were synthesized by four Schiff base ligands obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
- Method : The compounds were characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .
- Results : The synthesized metal (II) complexes showed high potency in in vitro antioxidant activity and were more noxious than free Schiff base ligands in in vitro antimicrobial activities .
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Antioxidant, Antimicrobial, and Anti-inflammatory Studies
- Field : Medicinal Chemistry
- Application : Transition metal (II) complexes derived from heterocyclic Schiff base ligands have been studied for their antioxidant, antimicrobial, and anti-inflammatory properties .
- Method : The compounds were synthesized by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives . They were then evaluated for their in vitro antioxidant activity by DPPH and ABTS assays, and their antimicrobial and anti-inflammatory activities were evaluated by serial dilution and egg albumin assays, respectively .
- Results : The ligand HL4 (4) and Cu (II) complexes have significant antioxidant activity while the ligand HL2 (2) and Zn (II) complexes have excellent antimicrobial and anti-inflammatory activities .
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Synthesis of Transition Metal Complexes
- Field : Organic Chemistry
- Application : Sixteen Co (II), Ni (II), Cu (II), and Zn (II) complexes were synthesized by four Schiff base ligands 4- ( (4- (benzyloxy)-2-hydroxybenzylidene)amino)- [1,1’-biphenyl]-3-ol (H2L1), 6- ( (4- (benzyloxy)-2-hydroxybenzylidene)amino)-4,6-dichloro-3-methylphenol (H2L2), 2- ( (4- (benzyloxy)-2-hydroxybenzylidene)amino)-6-chloro-4-nitrophenol (H2L3), 5- (benzyloxy)-2- ( ( (2-hydroxyphenyl)imino)methyl)phenol (H2L4) obtained from condensation reaction of 4- (benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
- Method : The compounds were characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .
- Results : The synthesized metal (II) complexes showed high potency in in vitro antioxidant activity and were more noxious than free Schiff base ligands in in vitro antimicrobial activities .
properties
IUPAC Name |
methyl 5-methoxy-2-nitro-4-phenylmethoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-21-14-8-12(16(18)22-2)13(17(19)20)9-15(14)23-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOGVJFNFLXSLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627444 |
Source
|
Record name | Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | |
CAS RN |
61032-41-5 |
Source
|
Record name | Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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